Cas no 1784298-67-4 (3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one)

3-Amino-1-(3-bromo-2-methoxyphenyl)propan-1-one is a brominated and methoxylated aromatic ketone derivative with an amino-functionalized side chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its structural features, including the electron-withdrawing bromo and methoxy substituents, enhance reactivity in nucleophilic and electrophilic transformations. The amino group provides a handle for further functionalization, making it valuable for constructing complex molecular frameworks. The compound's stability under standard conditions and well-defined reactivity profile contribute to its utility in medicinal chemistry and material science applications. Careful handling is recommended due to potential sensitivity to moisture and light.
3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one structure
1784298-67-4 structure
Product name:3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one
CAS No:1784298-67-4
MF:C10H12BrNO2
Molecular Weight:258.111782073975
CID:6468843
PubChem ID:82623556

3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one
    • 1784298-67-4
    • EN300-1938445
    • インチ: 1S/C10H12BrNO2/c1-14-10-7(9(13)5-6-12)3-2-4-8(10)11/h2-4H,5-6,12H2,1H3
    • InChIKey: FVRWYJLOGGOOOS-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1OC)C(CCN)=O

計算された属性

  • 精确分子量: 257.00514g/mol
  • 同位素质量: 257.00514g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 199
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • XLogP3: 1.3

3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1938445-0.1g
3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one
1784298-67-4
0.1g
$968.0 2023-09-17
Enamine
EN300-1938445-0.25g
3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one
1784298-67-4
0.25g
$1012.0 2023-09-17
Enamine
EN300-1938445-0.5g
3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one
1784298-67-4
0.5g
$1056.0 2023-09-17
Enamine
EN300-1938445-1g
3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one
1784298-67-4
1g
$1100.0 2023-09-17
Enamine
EN300-1938445-1.0g
3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one
1784298-67-4
1g
$1100.0 2023-05-31
Enamine
EN300-1938445-5.0g
3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one
1784298-67-4
5g
$3189.0 2023-05-31
Enamine
EN300-1938445-5g
3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one
1784298-67-4
5g
$3189.0 2023-09-17
Enamine
EN300-1938445-10g
3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one
1784298-67-4
10g
$4729.0 2023-09-17
Enamine
EN300-1938445-0.05g
3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one
1784298-67-4
0.05g
$924.0 2023-09-17
Enamine
EN300-1938445-2.5g
3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one
1784298-67-4
2.5g
$2155.0 2023-09-17

3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one 関連文献

3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-oneに関する追加情報

3-Amino-1-(3-Bromo-2-Methoxyphenyl)Propan-1-One: A Comprehensive Overview

3-Amino-1-(3-bromo-2-methoxyphenyl)propan-1-one (CAS No. 1784298-67-4) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and functional groups, has been the subject of extensive research due to its potential applications in drug development and as a building block in organic synthesis. The molecule combines an amino group, a ketone group, and a substituted phenyl ring, making it a versatile compound for various chemical transformations.

The phenyl ring in 3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one is substituted with a bromine atom at the 3-position and a methoxy group at the 2-position. These substituents influence the electronic properties of the ring, making it reactive towards electrophilic substitution reactions. The presence of the amino group at the 3-position further enhances the reactivity of the molecule, particularly in nucleophilic addition reactions. This combination of functional groups makes 3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one a valuable intermediate in the synthesis of more complex molecules.

Recent studies have highlighted the potential of 3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one as a precursor for bioactive compounds. Researchers have explored its role in the development of anti-inflammatory agents and antioxidants. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes. Additionally, its ability to act as a radical scavenger has been investigated in the context of neurodegenerative diseases.

The synthesis of 3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one involves multi-step reactions, often starting from readily available aromatic compounds. One common approach is the Friedel-Crafts acylation followed by selective substitution to introduce the amino group. The bromination and methylation steps are typically carried out under controlled conditions to ensure high yields and purity. The versatility of this compound lies in its ability to undergo various transformations, such as alkylation, acylation, and coupling reactions, making it a valuable intermediate in organic synthesis.

In terms of applications, 3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one has shown promise in materials science as well. Its ability to form stable coordination complexes with transition metals has been explored for potential use in catalysis and sensor technologies. Furthermore, its photochemical properties have been studied for applications in optoelectronics.

From an environmental perspective, researchers have also investigated the biodegradation pathways of 3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one to assess its eco-friendliness. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation through hydroxylation and ring-opening mechanisms. This information is crucial for understanding its environmental impact and ensuring sustainable practices during its production and use.

In conclusion, 3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one (CAS No. 1784298-67-) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, pharmacology, and materials science. As research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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